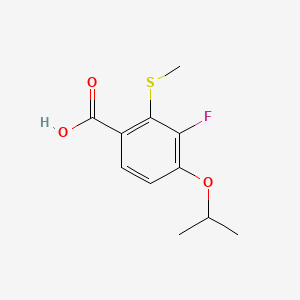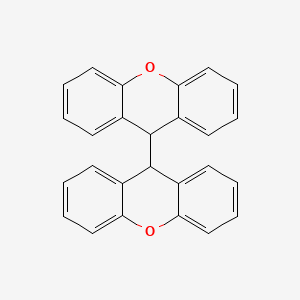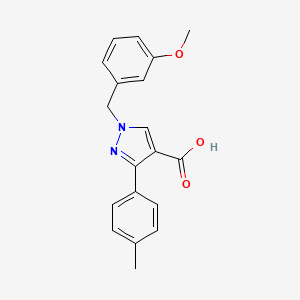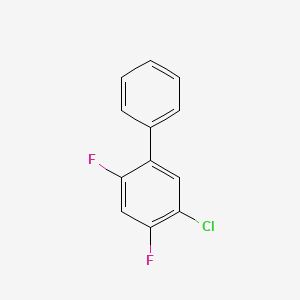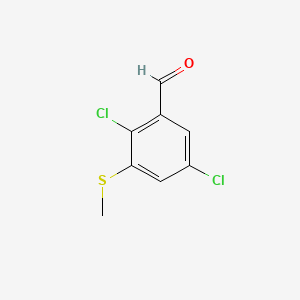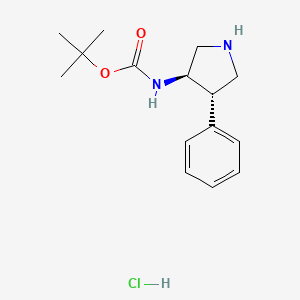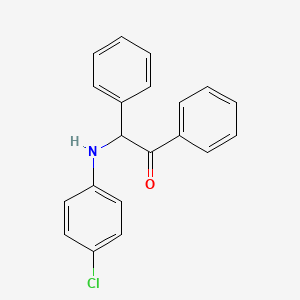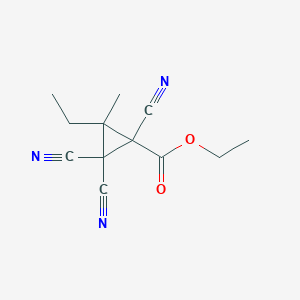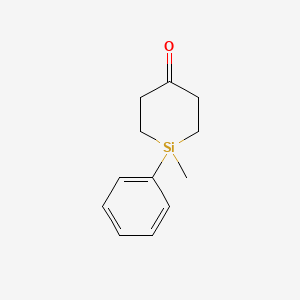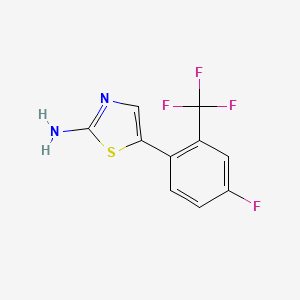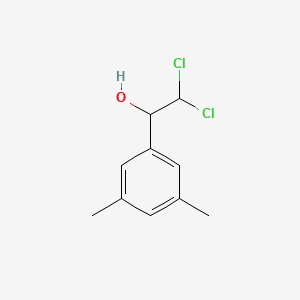
2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H12Cl2O and a molecular weight of 219.11 g/mol . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to an ethyl chain, which is further connected to a 3,5-dimethylphenyl ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol typically involves the chlorination of 1-(3,5-dimethylphenyl)ethanol. This process can be carried out using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually conducted in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize waste.
化学反应分析
Types of Reactions: 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol or KCN in aqueous ethanol.
Major Products Formed:
Oxidation: 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanone.
Reduction: 2,2-Dichloro-1-(3,5-dimethylphenyl)ethane.
Substitution: 2-Methoxy-1-(3,5-dimethylphenyl)ethanol or 2-Cyano-1-(3,5-dimethylphenyl)ethanol.
科学研究应用
2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
作用机制
The mechanism of action of 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes and receptors, influencing its biological activity.
相似化合物的比较
- 2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol
- 2,2-Dichloro-1-(3,4-dimethylphenyl)ethanol
- 2,2-Dichloro-1-(3,5-dimethylphenyl)propanol
Comparison: 2,2-Dichloro-1-(3,5-dimethylphenyl)ethanol is unique due to the specific positioning of the chlorine atoms and the hydroxyl group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, such as solubility, melting point, and reactivity towards nucleophiles and electrophiles .
属性
分子式 |
C10H12Cl2O |
|---|---|
分子量 |
219.10 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(3,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H12Cl2O/c1-6-3-7(2)5-8(4-6)9(13)10(11)12/h3-5,9-10,13H,1-2H3 |
InChI 键 |
YRJYMOLNEIACDF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C(C(Cl)Cl)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)
